Sepil

Description

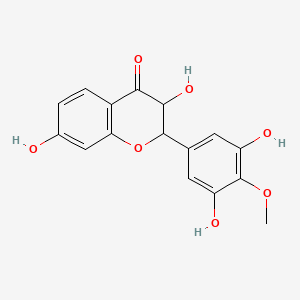

Structure

3D Structure

Properties

Molecular Formula |

C16H14O7 |

|---|---|

Molecular Weight |

318.28 g/mol |

IUPAC Name |

2-(3,5-dihydroxy-4-methoxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O7/c1-22-16-10(18)4-7(5-11(16)19)15-14(21)13(20)9-3-2-8(17)6-12(9)23-15/h2-6,14-15,17-19,21H,1H3 |

InChI Key |

AFCZAKZBCYSVSS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1O)C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Selegiline's Mechanism of Action in Parkinson's Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selegiline, a selective and irreversible inhibitor of monoamine oxidase type B (MAO-B), plays a significant role in the management of Parkinson's disease. Its primary mechanism of action involves the potentiation of dopaminergic neurotransmission in the brain by preventing the degradation of dopamine. This guide provides a comprehensive technical overview of selegiline's core mechanism, including its enzymatic interactions, metabolic pathways, and neuroprotective effects. Quantitative data from key studies are summarized, and detailed experimental protocols are provided for the assessment of MAO-B inhibition. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of selegiline's pharmacological profile.

Core Mechanism of Action: Selective and Irreversible MAO-B Inhibition

Selegiline exerts its primary therapeutic effect in Parkinson's disease through the selective and irreversible inhibition of monoamine oxidase type B (MAO-B).[1][2][3][4][5] MAO-B is a key enzyme responsible for the oxidative deamination of dopamine in the brain.[1][6] By inhibiting MAO-B, selegiline effectively reduces the breakdown of dopamine in the nigrostriatal pathways of the central nervous system.[1] This leads to an increase in the synaptic availability of dopamine, thereby compensating for the depleted dopamine levels characteristic of Parkinson's disease and enhancing dopaminergic activity in the substantia nigra.[1][7]

Selegiline acts as a "suicide inhibitor," meaning it covalently binds to the active site of the MAO-B enzyme, leading to its irreversible inactivation.[7][8] The recovery of MAO-B activity is therefore dependent on the synthesis of new enzyme molecules, a process that can take a considerable amount of time.[9] Studies have shown a 40-day half-time for the synthesis of brain MAO-B after withdrawal from selegiline treatment.[9]

At standard therapeutic doses (e.g., 10 mg/day), selegiline exhibits high selectivity for MAO-B over MAO-A.[10][11] This selectivity is crucial as MAO-A is primarily responsible for the metabolism of other monoamines such as serotonin and norepinephrine.[7] Inhibition of MAO-A can lead to significant side effects, including the "cheese effect" (hypertensive crisis) when tyramine-containing foods are consumed.[11] At higher doses, selegiline's selectivity for MAO-B diminishes, and it can also inhibit MAO-A.[10]

Pharmacokinetics and Metabolism

Selegiline is readily absorbed from the gastrointestinal tract and rapidly distributed into tissues, including the brain.[12] However, it undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzymes CYP2B6 and CYP2A6, resulting in low oral bioavailability.[2][7][13]

Selegiline is metabolized into three main active metabolites:

-

L-(-)-desmethylselegiline (DES): This metabolite is also an irreversible inhibitor of MAO-B.[2][8][12]

-

L-(-)-amphetamine (A) [12]

-

L-(-)-methamphetamine (MA) [12]

While the amphetamine metabolites are pharmacologically active, their contribution to the clinical efficacy of selegiline at standard doses is considered to be minimal due to their stereospecificity and low concentrations in the cerebrospinal fluid.[12]

The pharmacokinetic parameters of selegiline and its metabolites are summarized in the table below.

| Parameter | Selegiline | Desmethylselegiline (DMS) | L-Methamphetamine (L-MA) | L-Amphetamine (L-A) |

| Elimination Half-Life (single oral dose) | 1.2 - 3.5 hours | 2.2 - 3.8 hours | 14 - 21 hours | 16 - 18 hours |

| Elimination Half-Life (multiple oral doses) | 7.7 - 9.7 hours | 9.5 hours | - | - |

| Protein Binding | 85 - 90% | - | - | - |

Data compiled from multiple sources.[7]

Quantitative Data on MAO-B Inhibition

The inhibitory potency of selegiline and its metabolite, desmethylselegiline, on MAO-B has been quantified in various studies.

| Compound | IC50 Value (in vitro) |

| Selegiline | 11.25 nmol/l |

| Desmethylselegiline | 625.00 nmol/l |

Data from in vitro studies on rat brain MAO-B activity.[14]

The extent of MAO-B inhibition in platelets following oral administration of selegiline has also been well-documented.

| Oral Selegiline Dose | Maximal Platelet MAO-B Inhibition | Time to Maximal Inhibition |

| 0.5 mg (single dose) | 23% | 0.5 - 0.8 hours |

| 1.0 mg (single dose) | 40% | 0.5 - 0.8 hours |

| 1.5 mg (single dose) | 52% | 0.5 - 0.8 hours |

| 5 mg (single dose) | 85% | 0.5 - 0.8 hours |

| 10 mg (single dose) | 96% | 0.5 - 0.8 hours |

| 5 or 10 mg (single dose) | 86 - 90% within 2-4 hours, 98% after 24 hours | 2 - 24 hours |

| 1 mg/day for 10 days | ~75 - 100% | - |

Data compiled from human studies.[7]

Neuroprotective and Antiapoptotic Effects

Beyond its symptomatic effects through MAO-B inhibition, selegiline has been suggested to possess neuroprotective properties.[4][15] Preclinical studies have indicated that selegiline can protect dopaminergic neurons from damage induced by neurotoxins.[4] The proposed mechanisms for these neuroprotective effects include:

-

Reduction of Oxidative Stress: By inhibiting MAO-B, selegiline reduces the production of reactive oxygen species (ROS) that are generated during the oxidative deamination of dopamine.[16]

-

Antiapoptotic Activity: Selegiline has been shown to exhibit antiapoptotic effects in tissue culture at very low concentrations (10⁻⁹–10⁻¹³ M), independent of its MAO-B inhibitory activity.[15][17] This effect is thought to be biphasic, with higher concentrations (>10⁻⁷ M) potentially becoming proapoptotic.[15][17]

These potential neuroprotective effects have led to investigations into whether selegiline can slow the progression of Parkinson's disease. The DATATOP trial, a large-scale clinical study, demonstrated that selegiline monotherapy in early Parkinson's disease delayed the need for levodopa therapy, suggesting a potential disease-modifying effect in addition to its symptomatic benefits.[5][18]

Visualizing the Mechanisms and Methodologies

Signaling Pathway: Dopamine Metabolism and Selegiline's Action

Caption: Dopamine metabolism and the inhibitory action of selegiline.

Experimental Workflow: MAO-B Inhibition Assay

Caption: A typical workflow for an in vitro MAO-B inhibition assay.

Logical Relationship: Selegiline's Metabolic Pathway

Caption: The metabolic breakdown of selegiline into its active metabolites.

Experimental Protocols: MAO-B Inhibition Assay

The following provides a detailed methodology for a common in vitro fluorometric MAO-B inhibition assay, based on published protocols.[19]

Objective: To determine the in vitro inhibitory effect of a test compound (e.g., selegiline) on human recombinant MAO-B enzyme activity.

Materials:

-

Human recombinant MAO-B enzyme

-

Selegiline (or other test inhibitor)

-

Kynuramine (substrate)

-

Phosphate buffer (0.1 M, pH 7.4)

-

2N Sodium Hydroxide (NaOH)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of human recombinant MAO-B enzyme in phosphate buffer (e.g., 5 mg/mL). Further dilute with assay buffer to a final working concentration (e.g., 0.015 mg/mL).

-

Dissolve selegiline and any other test compounds in DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions to desired concentrations using 2% DMSO in buffer.

-

Dissolve kynuramine in sterile deionized water to create a stock solution (e.g., 25 mM). Dilute with assay buffer to the final working concentration (e.g., 20 µM for MAO-B).

-

-

Assay Protocol:

-

To the wells of a 96-well black microplate, add 100 µL of the diluted test compound or selegiline solution. For control wells, add 100 µL of the buffer with 2% DMSO.

-

Add 50 µL of the diluted MAO-B enzyme solution to each well.

-

Incubate the plate for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 50 µL of the kynuramine solution to each well.

-

Incubate the plate for 20 minutes at 37°C.

-

Terminate the reaction by adding 75 µL of 2N NaOH to each well.

-

-

Measurement:

-

Measure the fluorescence from the top of the plate using a fluorometric microplate reader with an excitation wavelength of 310 nm and an emission wavelength of 380 nm.

-

-

Data Analysis:

-

The enzyme activity is proportional to the fluorescence intensity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Conclusion

Selegiline's mechanism of action in Parkinson's disease is centered on its selective and irreversible inhibition of MAO-B, leading to increased dopamine availability in the brain. This, coupled with its potential neuroprotective effects, establishes it as a valuable therapeutic agent. A thorough understanding of its pharmacokinetics, metabolism, and the quantitative aspects of its enzymatic inhibition is crucial for its optimal clinical application and for the development of future MAO-B inhibitors. The experimental protocols and visual diagrams provided in this guide offer a foundational resource for researchers and professionals in the field of neuropharmacology and drug development.

References

- 1. youtube.com [youtube.com]

- 2. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Selegiline: A Reappraisal of Its Role in Parkinson Disease [iris.uniroma1.it]

- 6. m.youtube.com [m.youtube.com]

- 7. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Slow recovery of human brain MAO B after L-deprenyl (Selegeline) withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. google.com [google.com]

- 11. ovid.com [ovid.com]

- 12. Pharmacokinetics and metabolism of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 17. poison.org [poison.org]

- 18. researchgate.net [researchgate.net]

- 19. 3.6. MAO Inhibition Assay [bio-protocol.org]

An In-depth Technical Guide: The Role of MAO-B Inhibition in Neuroprotection by Selegiline

Executive Summary: Selegiline, a selective, irreversible inhibitor of monoamine oxidase-B (MAO-B), has long been utilized in the management of Parkinson's disease (PD). While its primary mechanism of action was initially attributed solely to the inhibition of dopamine catabolism, a substantial body of evidence now reveals a more complex pharmacological profile. This guide delineates the multifaceted neuroprotective actions of selegiline, distinguishing between its canonical MAO-B inhibition-dependent effects and a host of potent MAO-B-independent mechanisms. These latter effects, largely attributed to the drug's propargylamine moiety, include the modulation of apoptotic signaling pathways, enhancement of endogenous antioxidant systems, and the induction of pro-survival neurotrophic factors. We provide a comprehensive overview of the signaling pathways, quantitative data from preclinical and clinical studies, and detailed experimental protocols relevant to the study of selegiline's neuroprotective capacity. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of selegiline's therapeutic potential beyond symptomatic relief in neurodegenerative disorders.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. This neuronal loss leads to a dopamine deficit in the striatum, manifesting in the cardinal motor symptoms of the disease. The pathogenesis of PD is complex, with oxidative stress, mitochondrial dysfunction, neuroinflammation, and apoptosis playing critical roles in the degenerative process.[1]

Selegiline (L-deprenyl) was one of the first adjunctive therapies approved for PD.[2][3] As a selective inhibitor of MAO-B, its primary therapeutic benefit is derived from its "dopamine-sparing" activity.[4] MAO-B is a key enzyme in the metabolic degradation of dopamine in the brain.[4][5] By inhibiting this enzyme, selegiline increases the synaptic availability of dopamine, providing symptomatic relief. However, early clinical observations, including a significant increase in the survival of patients treated with selegiline and L-dopa, suggested that its benefits might extend beyond mere symptom management.[2][3] Subsequent research has confirmed that selegiline possesses significant neuroprotective properties, many of which are now understood to be independent of its MAO-B inhibitory action.[2][6] This guide explores both facets of selegiline's neuroprotective mechanisms.

The Canonical Mechanism: MAO-B Inhibition-Dependent Neuroprotection

The neuroprotective effects directly linked to the inhibition of MAO-B are primarily centered on mitigating oxidative stress and preventing the formation of endogenous and exogenous neurotoxins.

Attenuation of Dopamine-Induced Oxidative Stress

The enzymatic degradation of dopamine by MAO-B produces hydrogen peroxide (H₂O₂) as a byproduct.[5][6] In the presence of ferrous ions, H₂O₂ can be converted into the highly reactive hydroxyl radical via the Fenton reaction. This process contributes significantly to the oxidative stress environment that promotes the degeneration of dopaminergic neurons. By irreversibly inhibiting MAO-B, selegiline reduces the metabolic turnover of dopamine, thereby decreasing the production of H₂O₂ and subsequent oxidative damage.[2][3]

Prevention of Pro-Neurotoxin Bioactivation

MAO-B is responsible for the bioactivation of certain pro-neurotoxins. The classic example is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a contaminant found in synthetic heroin that induces a parkinsonian syndrome. MAO-B in glial cells oxidizes MPTP to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+), which is then selectively taken up by dopaminergic neurons, where it inhibits mitochondrial complex I and leads to cell death. Pretreatment with selegiline can completely block the conversion of MPTP to MPP+, protecting neurons from its toxic effects.[2][3]

Beyond the Canonical: MAO-B Inhibition-Independent Neuroprotection

Extensive research has demonstrated that selegiline's neuroprotective actions cannot be explained solely by its inhibition of MAO-B.[2] These properties are largely attributed to its propargylamine chemical structure and are observed even at concentrations below those required for significant MAO-B inhibition.[4]

Anti-Apoptotic Mechanisms

Selegiline potently interferes with programmed cell death, or apoptosis, a key process in neuronal loss in PD.

-

3.1.1 Modulation of the Bcl-2 Protein Family: Selegiline has been shown to upregulate the expression of anti-apoptotic proteins like Bcl-2 and downregulate pro-apoptotic proteins such as Bax and Bad.[1][7][8] This shifts the cellular balance towards survival and prevents the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic cascade.

-

3.1.2 Interaction with Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): The propargylamine structure allows selegiline to bind to GAPDH.[9][10] Under conditions of oxidative stress, GAPDH can translocate to the nucleus and mediate cell death. By binding to GAPDH, selegiline is thought to prevent this nuclear translocation, thereby inhibiting a key step in an apoptotic signaling pathway.[9]

-

3.1.3 Inhibition of Protein Disulfide Isomerase (PDI): Recent studies using activity-based protein profiling have identified PDI as a novel target of selegiline.[11] Selegiline covalently binds to PDI, inhibiting its pro-apoptotic enzymatic activity. This action prevents mitochondrial outer membrane permeabilization (MOMP), a point-of-no-return in the apoptotic process.[11]

-

3.1.4 Stabilization of Mitochondrial Function: Selegiline helps to maintain mitochondrial integrity by blocking the apoptosis-related fall in the mitochondrial membrane potential (ΔΨm), a crucial event that often precedes cell death.[2][3]

Enhancement of Antioxidant Defenses

Selegiline bolsters the cell's own defense mechanisms against oxidative stress. It has been shown to increase the activity and expression of key antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT).[2][3][12] Furthermore, selegiline treatment can significantly increase the levels of glutathione (GSH), a major intracellular antioxidant.[7][12]

Induction of Neurotrophic Factors

Selegiline can stimulate the synthesis of pro-survival neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which support the health and survival of neurons.[1]

Quantitative Analysis of Selegiline's Neuroprotective Effects

The following tables summarize quantitative data from key preclinical and clinical studies, illustrating the dose- and context-dependent effects of selegiline.

Table 1: In Vitro Studies - Selegiline's Effects on Neuronal Survival and Biomarkers

| Model System | Selegiline Concentration | Key Outcome | Result | Reference |

|---|---|---|---|---|

| Mesencephalic Slice Cultures | 10⁻¹⁰ M | SOD2 (Mn-SOD) Activity | Significant Increase | [12] |

| Mesencephalic Slice Cultures | 10⁻⁸ M | SOD1 (Cu,Zn-SOD) Activity | Significant Increase | [12] |

| Mesencephalic Slice Cultures | Not specified | Glutathione (GSH) Level | Significant Increase | [12] |

| PC-12 Cells (Serum/NGF deprived) | 1 µM | Apoptosis | Neuroprotective and anti-apoptotic | [13] |

| SH-SY5Y Neuroblastoma Cells | Not specified | Cisplatin-induced cell death | Significantly reduced cell death rate |[14] |

Table 2: In Vivo Studies - Neuroprotective Efficacy of Selegiline

| Animal Model | Neurotoxin/Insult | Selegiline Dosage (i.p.) | Key Outcome | Result | Reference |

|---|---|---|---|---|---|

| Rats (25-week-old) | Aging | 2 mg/kg | Striatal Catalase & SOD2 Activity | Significant Increase | [12] |

| Rats | 3-Nitropropionic acid (3-NP) | 5 and 10 mg/kg | Striatal/Cortical Lipid Peroxidation, Caspase-3, Bax | Significant Reduction | [7][15] |

| Rats | 3-Nitropropionic acid (3-NP) | 5 and 10 mg/kg | GSH, Catalase, SOD, Bcl-2 | Significant Increase | [7][15] |

| Mice (C57Bl/6) | DSP-4 (50 mg/kg) | 10 mg/kg | MAO-B Inhibition (at 1 hr) | > 95% | [16] |

| Mice (C57Bl/6) | DSP-4 (50 mg/kg) | 10 mg/kg | MAO-B Inhibition (at 4 days) | > 70% |[16] |

Table 3: Clinical Data on Selegiline's Efficacy in Parkinson's Disease (Meta-analysis)

| Treatment Duration | Outcome Measure | Mean Difference vs. Placebo (95% CI) | Reference |

|---|---|---|---|

| 1 Month | Total UPDRS Score | -3.56 (-6.67, -0.45) | [17] |

| 3 Months | Total UPDRS Score | -3.32 (-3.75, -2.89) | [17] |

| 12 Months | Total UPDRS Score | -5.07 (-6.74, -3.41) | [17] |

| 60 Months | Total UPDRS Score | -11.06 (-16.19, -5.94) |[17] |

Key Experimental Protocols

MAO-B Enzymatic Inhibition Assay

This protocol outlines a common fluorometric method for determining the inhibitory activity of a compound against MAO-B.

-

Objective: To quantify the IC₅₀ value of a test compound (e.g., selegiline) for human recombinant MAO-B.

-

Materials:

-

Human recombinant MAO-B enzyme (e.g., from insect cells).

-

Assay Buffer: 0.1 M Phosphate buffer, pH 7.4.

-

Substrate: Kynuramine stock solution (25 mM in sterile water).

-

Positive Control: Selegiline.

-

Test compound.

-

Stop Solution: 2 N NaOH.

-

96-well black microplates.

-

Fluorometric plate reader (Excitation: 310 nm, Emission: 380 nm).

-

-

Procedure:

-

Reagent Preparation: Dilute MAO-B enzyme stock in assay buffer to a final concentration of 0.015 mg/mL. Dilute kynuramine stock in assay buffer to a working concentration of 20 µM. Prepare serial dilutions of the test compound and selegiline (positive control) in assay buffer containing a small percentage of DMSO (e.g., 2%).

-

Assay Setup: To each well of the 96-well black plate, add 100 µL of the test compound dilution (or control).

-

Enzyme Addition: Add 50 µL of the diluted MAO-B enzyme solution to each well.

-

Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 50 µL of the kynuramine working solution to each well to start the reaction.

-

Incubation: Incubate the plate for 20 minutes at 37°C.

-

Reaction Termination: Add 75 µL of 2 N NaOH to each well to stop the enzymatic reaction.

-

Detection: Measure the fluorescence of the product (4-hydroxyquinoline) at Ex/Em wavelengths of 310/380 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[18][19]

-

References

- 1. mdpi.com [mdpi.com]

- 2. Neuroprotective actions of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selegiline and neuroprotection [selegiline.com]

- 4. Pharmacological aspects of the neuroprotective effects of irreversible MAO-B inhibitors, selegiline and rasagiline, in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 6. Is selegiline neuroprotective in Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant and antiapoptotic actions of selegiline protect against 3-NP-induced neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Are propargylamines neuroprotective in Parkinson's disease? [rasagiline.com]

- 10. Neuroprotection by deprenyl and other propargylamines: glyceraldehyde-3-phosphate dehydrogenase rather than monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of selegiline on antioxidant systems in the nigrostriatum in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. researchgate.net [researchgate.net]

- 16. Neurotoxins and monoamine oxidase inhibition: new aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Efficacy and safety of selegiline for the treatment of Parkinson's disease: A systematic review and meta-analysis. — Health Economics Research Centre (HERC) [herc.ox.ac.uk]

- 18. 3.6. MAO Inhibition Assay [bio-protocol.org]

- 19. Monoamine Oxidase Inhibition | Evotec [evotec.com]

Selegiline's Effect on Dopamine and Other Neurotransmitters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selegiline is a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme crucial for the degradation of dopamine in the central nervous system. This guide provides a comprehensive technical overview of selegiline's pharmacological effects on dopamine and other key neurotransmitters, including serotonin and norepinephrine. It delves into the quantitative aspects of its enzyme inhibition, impact on neurotransmitter levels, and interactions with monoamine transporters. Detailed experimental methodologies and visual representations of the underlying signaling pathways are presented to offer a thorough understanding of selegiline's mechanism of action for research and drug development applications.

Core Mechanism of Action: Monoamine Oxidase Inhibition

Selegiline's primary mechanism of action is the selective and irreversible inhibition of MAO-B.[1] This inhibition leads to a significant reduction in the breakdown of dopamine in the brain, thereby increasing its availability in the synaptic cleft.[2] At lower therapeutic doses (typically ≤10 mg/day), selegiline exhibits high selectivity for MAO-B over MAO-A. However, at higher doses, this selectivity is lost, leading to the inhibition of MAO-A as well, which in turn affects the metabolism of serotonin and norepinephrine.

Quantitative Analysis of MAO Inhibition

The inhibitory potency and selectivity of selegiline have been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter in this assessment.

| Enzyme | Inhibitor | IC50 Value | Selectivity (MAO-A IC50 / MAO-B IC50) |

| MAO-B | Selegiline | 51 nM | ~450-fold |

| MAO-A | Selegiline | 23 µM |

Table 1: In vitro inhibitory potency of selegiline on human monoamine oxidase A and B.

Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)

A common method to determine the inhibitory activity of compounds like selegiline on MAO-B is through a fluorometric assay.

Principle: This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate (e.g., tyramine or kynuramine) by MAO-B. The H₂O₂ is then used in a coupled enzymatic reaction to produce a fluorescent product (e.g., resorufin from a probe like Amplex Red). The decrease in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[3][4]

Materials:

-

96-well black microplate

-

Fluorometric microplate reader (Excitation/Emission ~530-571 nm / ~580-590 nm)

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., kynuramine)

-

Fluorescent probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Selegiline (or other test inhibitors)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

Procedure:

-

Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, fluorescent probe, HRP, and selegiline at various concentrations in the assay buffer.

-

Inhibitor Incubation: Add a small volume of the selegiline solution to the wells of the microplate. Include a positive control (a known MAO-B inhibitor) and a negative control (vehicle).

-

Enzyme Addition: Add the MAO-B enzyme solution to the wells and incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate, fluorescent probe, and HRP to all wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for a specified duration (e.g., 30-60 minutes) using the plate reader.

-

Data Analysis: Calculate the rate of reaction (change in fluorescence over time) for each concentration of selegiline. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Impact on Dopamine Homeostasis

By inhibiting MAO-B, selegiline directly influences multiple aspects of dopamine neurotransmission, leading to an overall enhancement of dopaminergic activity.

Elevation of Extracellular Dopamine Levels

Numerous preclinical studies using in vivo microdialysis have demonstrated selegiline's ability to increase extracellular dopamine concentrations in key brain regions like the striatum.

| Study Type | Animal Model | Selegiline Treatment | Observed Effect on Striatal Extracellular Dopamine |

| Chronic Administration | Common Marmoset | 0.1 mg/kg/day for two weeks | Approximately 7-fold increase compared to controls |

Table 2: Quantitative effect of chronic selegiline administration on primate striatal dopamine levels.

Experimental Protocol: In Vivo Microdialysis for Dopamine Measurement

In vivo microdialysis is a widely used technique to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[5][6][7][8][9]

Principle: A small, semi-permeable microdialysis probe is surgically implanted into the target brain region (e.g., striatum). The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters and other small molecules in the extracellular space diffuse across the probe's membrane into the perfusate, which is then collected and analyzed.

Materials:

-

Stereotaxic apparatus for surgery

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)

-

Artificial cerebrospinal fluid (aCSF)

Procedure:

-

Surgical Implantation: Anesthetize the animal and, using a stereotaxic frame, surgically implant a guide cannula directed at the striatum.

-

Recovery: Allow the animal to recover from surgery for a specified period.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the striatum.

-

Perfusion and Equilibration: Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for a period to establish a stable baseline of dopamine levels.

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

Drug Administration: Administer selegiline (or vehicle control) to the animal.

-

Continued Sample Collection: Continue collecting dialysate samples to monitor the drug-induced changes in extracellular dopamine levels.

-

HPLC-ECD Analysis: Analyze the collected dialysate samples using HPLC-ECD to separate and quantify the concentration of dopamine and its metabolites.

Effects on Dopamine Synthesis

Chronic administration of selegiline has been shown to transiently affect the rate-limiting enzyme in dopamine synthesis, tyrosine hydroxylase (TH). Studies in rats have demonstrated that selegiline treatment can lead to a decrease in TH activity and mRNA levels in the substantia nigra, which then recover and can even increase with prolonged treatment.[10]

Effects on Other Neurotransmitters: Serotonin and Norepinephrine

At higher, non-selective doses, selegiline also inhibits MAO-A, leading to an increase in the levels of serotonin and norepinephrine. This is the basis for its antidepressant effects.

Impact on Serotonin and Norepinephrine Levels

While less extensively quantified than its effects on dopamine, studies have shown that higher doses of selegiline lead to elevated extracellular levels of serotonin and norepinephrine. The exact magnitude of this increase can vary depending on the dose, duration of treatment, and brain region.

Interaction with Monoamine Transporters

Selegiline and its metabolites also exhibit some affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), although with lower potency compared to its MAO-B inhibition. This interaction can contribute to its overall effect on monoamine levels by inhibiting their reuptake from the synapse.

| Transporter | Compound | IC50 Value |

| Dopamine Transporter (DAT) | Selegiline | 106 ± 8.2 µM |

| (-)-Desmethylselegiline | 9.37 ± 0.08 µM | |

| (-)-Methamphetamine | 4.51 ± 0.05 µM |

Table 3: Inhibitory potency of selegiline and its metabolites on the dopamine transporter.[11]

Signaling Pathways and Neuroprotection

Beyond its direct effects on neurotransmitter levels, selegiline is also reported to have neuroprotective properties. These effects are thought to be mediated through the modulation of various intracellular signaling pathways.

Dopamine Metabolism and Selegiline's Action

References

- 1. Selegiline - Wikipedia [en.wikipedia.org]

- 2. a-review-of-the-pharmacology-of-selegiline - Ask this paper | Bohrium [bohrium.com]

- 3. assaygenie.com [assaygenie.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 9. In vivo brain microdialysis studies on the striatal dopamine and serotonin release in zitter mutant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chronic selegiline administration transiently decreases tyrosine hydroxylase activity and mRNA in the rat nigrostriatal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of low-dose treatment with selegiline on dopamine transporter (DAT) expression and amphetamine-induced dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Selegiline Hydrochloride

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of Selegiline Hydrochloride, tailored for researchers, scientists, and drug development professionals. The document details various synthetic pathways, including traditional chemical syntheses and modern chemoenzymatic approaches, and outlines robust purification protocols to achieve high-purity active pharmaceutical ingredients (APIs).

Introduction to Selegiline Hydrochloride

Selegiline hydrochloride, chemically known as (R)-N-methyl-N-(1-phenylpropan-2-yl)prop-1-yn-3-amine hydrochloride, is a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B).[1] It is primarily used in the treatment of Parkinson's disease, often in conjunction with L-DOPA, and has also been explored for its potential in treating depression and senile dementia.[2] The synthesis of the (R)-(-)-enantiomer is crucial for its therapeutic activity.[3]

Synthetic Methodologies

Several synthetic routes for selegiline hydrochloride have been developed, with a significant focus on enantioselective methods to produce the desired (R)-enantiomer. Early methods often utilized controlled substances, prompting the development of alternative pathways with more readily available and non-controlled starting materials.[4]

Synthesis from (R)-(-)-Deoxyephedrine Hydrochloride (Levomethamphetamine)

A common and well-established method for the synthesis of (R)-selegiline hydrochloride involves the N-alkylation of (R)-(-)-deoxyephedrine (levomethamphetamine) with propargyl bromide.[3] This route is advantageous due to the direct availability of the chiral starting material.

Reaction Scheme:

(R)-(-)-Deoxyephedrine + Propargyl Bromide → (R)-Selegiline → (R)-Selegiline Hydrochloride

Key Reaction Parameters:

| Parameter | Value | Reference |

| Starting Material | (R)-(-)-Deoxyephedrine Hydrochloride | [3] |

| Alkylating Agent | Propargyl Bromide | [3] |

| Base | Anhydrous Potassium Carbonate | [3] |

| Solvent | Chloroform, Methylene Chloride, Methanol, or Dimethylformamide | [3] |

| Molar Excess (Base & Alkylating Agent) | At least 10% | [3] |

| Reaction Temperature | +5°C to boiling point of the reaction mixture | [3] |

| Salification Agent | Hydrogen Chloride in Isopropanol | [3] |

| Reported Yield | 51.7% - 56.6% | [3] |

| Reported Purity (HPLC) | 99.9% | [3] |

Experimental Protocol:

-

A solution of (R)-(-)-deoxyephedrine hydrochloride in water is basified with a sodium hydroxide solution and extracted with chloroform.[3]

-

The combined chloroform extracts are dried and added to a suspension of anhydrous potassium carbonate.[3]

-

Propargyl bromide is added to the stirred heterogeneous mixture, maintaining the temperature below 30-35°C.[5] The reaction is stirred for approximately 3 hours.[5]

-

After the reaction, the mixture is worked up by adding benzene, chloroform, and water. The organic phase is separated and extracted with hydrochloric acid.[5]

-

The acidic extracts are washed, made alkaline with concentrated aqueous ammonia, and the resulting oily selegiline base is extracted with benzene or toluene.[5]

-

The combined organic phases are washed, dried, and evaporated in vacuo to yield the crude selegiline base.[5]

-

The residue is dissolved in isopropanol, and hydrogen chloride gas is introduced to a pH of approximately 3 to precipitate selegiline hydrochloride.[5]

-

The crystals are collected by filtration, washed with isopropanol, and can be recrystallized from hot isopropanol with activated carbon for further purification.[5]

Logical Workflow for Synthesis from (R)-(-)-Deoxyephedrine:

Caption: Synthesis of (R)-Selegiline HCl from (R)-(-)-Deoxyephedrine.

Chemoenzymatic Synthesis via Imine Reductase

A modern and highly enantioselective approach involves the use of an imine reductase (IRED) for the asymmetric synthesis of a key intermediate, (R)-desmethylselegiline.[2] This biocatalytic method offers high conversion and stereoselectivity under mild reaction conditions.[2]

Reaction Scheme:

Phenylacetone + Propargylamine --(Imine Reductase)--> (R)-Desmethylselegiline --(Reductive Amination with Formaldehyde)--> (R)-Selegiline

Key Reaction Parameters:

| Parameter | Value | Reference |

| Key Enzyme | Imine Reductase IR36-M5 mutant | [2][6] |

| Substrates | Phenylacetone, Propargylamine | [2][6] |

| Conversion (Enzymatic Step) | 97% | [2][6] |

| Enantiomeric Excess (ee) | 97% (R) | [2] |

| Isolated Yield ((R)-Desmethylselegiline) | 73% | [2] |

| Second Step | Reductive Amination with Formaldehyde | [2] |

| Yield (Second Step) | 80% | [2] |

Experimental Protocol:

-

Enzymatic Reductive Amination: Phenylacetone and propargylamine are reacted in the presence of the imine reductase M5 mutant to produce (R)-desmethylselegiline.[2]

-

Isolation of Intermediate: The (R)-desmethylselegiline is isolated with a reported yield of 73%.[2]

-

Reductive Amination: The isolated intermediate undergoes a subsequent reductive amination reaction with formaldehyde to yield (R)-selegiline.[2] This step has a reported yield of 80%.[2]

-

Salification: The resulting (R)-selegiline base is then converted to the hydrochloride salt as described in previous methods.

Chemoenzymatic Synthesis Workflow:

Caption: Chemoenzymatic synthesis of (R)-Selegiline.

Purification Methodologies

Achieving high purity of selegiline hydrochloride is critical for its use as an API. The primary methods for purification are recrystallization and chromatographic techniques.

Recrystallization

Recrystallization is a common method for purifying the final selegiline hydrochloride product.

Experimental Protocol:

-

The crude selegiline hydrochloride is dissolved in a minimal amount of hot solvent, typically isopropanol.[3][5]

-

Activated carbon can be added to the hot solution to adsorb colored impurities.[3][5]

-

The mixture is boiled briefly and then filtered while hot to remove the activated carbon and any insoluble impurities.[3][5]

-

The filtrate is then allowed to cool, often in stages (e.g., 3 hours at 20°C followed by 5 hours at 5°C), to induce crystallization.[3][5] Inoculation with seed crystals may be used to initiate crystallization.[3][5]

-

The purified crystals are collected by suction filtration, washed with a small amount of cold solvent (e.g., isopropanol), and dried.[3][5]

Purification Workflow via Recrystallization:

Caption: Recrystallization process for Selegiline HCl.

Chromatographic Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is extensively used for the analysis of selegiline hydrochloride and its impurities. While primarily an analytical technique, preparative HPLC can be employed for purification. The analytical methods provide the basis for developing preparative separation protocols.

Typical RP-HPLC Conditions for Purity Analysis:

| Parameter | Condition 1 | Condition 2 | Reference |

| Column | BDS Hypersil C18 (250 x 4.6 mm, 5 µm) | L1 packing (3.9-mm × 30-cm) | [1],[7] |

| Mobile Phase | Acetonitrile:Potassium di-hydrogen phosphate buffer (pH 4.0) (30:70 v/v) | Acetonitrile:0.1 M Monobasic ammonium phosphate buffer (pH 3.1) (20:80 v/v) | [1],[7] |

| Flow Rate | 1.0 mL/min | ~1.0 mL/min | [1],[7] |

| Detection | UV at 205 nm | UV at 205 nm | [1],[7] |

| Column Temperature | 40°C | Not specified | [1] |

| Retention Time | ~5.7 min | Not specified | [1] |

Impurity Profiling:

The purity of selegiline hydrochloride is determined by assessing the presence of any related substances. Typical acceptance criteria specify limits for individual impurities and the total sum of impurities. For example, a common specification is not more than 0.2% for any individual impurity and not more than 1.0% for the sum of all impurities.[7]

Conclusion

The synthesis and purification of selegiline hydrochloride have evolved to include both robust chemical methods and highly selective biocatalytic routes. The choice of synthesis often depends on factors such as the availability of starting materials, cost, and the desired enantiomeric purity. Purification via recrystallization is an effective and scalable method for achieving the high purity required for pharmaceutical applications. The analytical methods, particularly RP-HPLC, are crucial for quality control and ensuring the final product meets stringent regulatory standards. This guide provides a foundational understanding of these core processes for professionals in the field of drug development and manufacturing.

References

- 1. ajprd.com [ajprd.com]

- 2. Chemoenzymatic Synthesis of Selegiline: An Imine Reductase-Catalyzed Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0344675B1 - Method for the production of selegiline hydrochloride - Google Patents [patents.google.com]

- 4. CN110668951A - Synthesis process of selegiline hydrochloride - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. researchgate.net [researchgate.net]

- 7. Selegiline Hydrochloride [drugfuture.com]

The Trajectory of a Neurotherapeutic: A Technical History of Selegiline

Introduction

Selegiline, also known as L-deprenyl, represents a significant milestone in the pharmacological management of neurodegenerative disorders, particularly Parkinson's disease. Its journey from a potential psychotropic agent to a cornerstone adjunctive therapy is a testament to the intricate process of drug discovery and development. This in-depth technical guide explores the historical development of selegiline, detailing its synthesis, the elucidation of its mechanism of action, and the pivotal preclinical and clinical studies that established its therapeutic utility. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the scientific underpinnings of this important therapeutic agent.

Discovery and Synthesis

The story of selegiline begins in the early 1960s in Budapest, Hungary, at Chinoin Pharmaceuticals.[1] Synthesized in 1962 by Zoltán Ecseri, the compound, then known as E-250, was one of a series of phenylisopropylamine derivatives being investigated for their potential as "psychic energizers" or antidepressants.[2][3] The initial research was driven by the known antidepressant effects of monoamine oxidase (MAO) inhibitors.[1] The subsequent pharmacological investigation, spearheaded by József Knoll at Semmelweis University, would uncover the unique properties of the levorotatory isomer, L-deprenyl, later named selegiline.[4][5]

Chemical Synthesis

The classical synthesis of selegiline starts from phenylacetone and methylamine. The process involves a reductive amination followed by propargylation.

Experimental Protocol: Synthesis of Selegiline

-

Reductive Amination: Phenylacetone is reacted with methylamine in the presence of a reducing agent, such as sodium borohydride or through catalytic hydrogenation, to form methamphetamine.

-

Propargylation: The resulting methamphetamine is then N-alkylated using propargyl bromide in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. This step introduces the propargyl group, which is crucial for its mechanism of action.

-

Purification: The final product, selegiline, is then purified through techniques such as distillation or crystallization to yield the desired L-enantiomer.

Elucidation of the Mechanism of Action: Selective MAO-B Inhibition

A pivotal moment in the development of selegiline was the discovery of its selective and irreversible inhibition of monoamine oxidase B (MAO-B).[3] This finding, by Knoll and his colleagues, distinguished selegiline from earlier non-selective MAO inhibitors that were associated with the "cheese effect," a dangerous hypertensive crisis caused by the inability to metabolize tyramine from certain foods.[5]

In Vitro Studies of MAO Inhibition

The selectivity of selegiline for MAO-B over MAO-A was established through in vitro enzyme inhibition assays.

Experimental Protocol: In Vitro MAO Inhibition Assay

-

Enzyme Source: Homogenates of tissues rich in MAO-A (e.g., rat liver) and MAO-B (e.g., human platelets or specific brain regions) are used as the enzyme source.

-

Substrates: Radiolaabeled or fluorogenic substrates specific for each enzyme subtype are employed. For MAO-A, serotonin (5-hydroxytryptamine) or kynuramine are common substrates. For MAO-B, phenylethylamine (PEA) or benzylamine are frequently used.

-

Incubation: The enzyme preparation is pre-incubated with various concentrations of selegiline for a defined period.

-

Reaction Initiation: The specific substrate is then added to initiate the enzymatic reaction.

-

Detection and Quantification: The formation of the product is measured over time using techniques such as liquid scintillation counting (for radiolabeled substrates) or fluorometry.

-

IC50 Determination: The concentration of selegiline that produces 50% inhibition of the enzyme activity (IC50) is calculated for both MAO-A and MAO-B to determine its selectivity.

Quantitative Data: MAO-A vs. MAO-B Inhibition

The following table summarizes the inhibitory potency of selegiline against MAO-A and MAO-B.

| Enzyme Subtype | IC50 (nM) | Selectivity Ratio (MAO-A/MAO-B) | Reference |

| MAO-A | ~10,000 | \multirow{2}{}{~10,000} | \multirow{2}{}{[6]} |

| MAO-B | ~1 |

Note: IC50 values can vary depending on the experimental conditions, such as enzyme source and substrate used.

This high selectivity for MAO-B at therapeutic doses is a key feature of selegiline, allowing for the targeted inhibition of dopamine metabolism in the brain without significantly affecting the metabolism of other monoamines like serotonin and norepinephrine, which are primarily metabolized by MAO-A.

Preclinical and Clinical Development

Following the elucidation of its mechanism of action, the therapeutic potential of selegiline in Parkinson's disease became a major focus of research. The rationale was that by inhibiting MAO-B, selegiline could increase the synaptic availability of dopamine, thereby compensating for the dopaminergic neurodegeneration that characterizes the disease.

Preclinical Animal Models

A variety of animal models were instrumental in demonstrating the in vivo efficacy and neuroprotective potential of selegiline.

Experimental Protocol: MPTP-Induced Parkinson's Disease Model in Mice

-

Induction of Parkinsonism: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to mice, which is metabolized to the toxic metabolite MPP+ that selectively destroys dopaminergic neurons in the substantia nigra.

-

Treatment Groups: Animals are divided into groups receiving vehicle control, MPTP alone, and MPTP with various doses of selegiline (administered before, during, or after MPTP).

-

Behavioral Assessment: Motor function is assessed using tests such as the rotarod test (to measure balance and coordination) and the open field test (to measure locomotor activity).

-

Neurochemical Analysis: Post-mortem analysis of brain tissue is performed to measure the levels of dopamine and its metabolites in the striatum using techniques like high-performance liquid chromatography (HPLC).

-

Histological Analysis: The number of surviving dopaminergic neurons in the substantia nigra is quantified using immunohistochemistry for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.

Studies using this and other animal models demonstrated that selegiline could prevent MPTP-induced dopamine depletion and neuronal loss, suggesting a potential neuroprotective effect.[7]

Pivotal Clinical Trials

The clinical development of selegiline for Parkinson's disease was marked by several key trials that established its efficacy and safety. One of the most influential was the Deprenyl and Tocopherol Antioxidative Therapy of Parkinsonism (DATATOP) study.[8]

Experimental Protocol: The DATATOP Study

-

Objective: To determine if selegiline or tocopherol (vitamin E), alone or in combination, could slow the progression of early, untreated Parkinson's disease.

-

Design: A multicenter, double-blind, placebo-controlled, 2x2 factorial design trial.[9]

-

Participants: 800 patients with early Parkinson's disease who did not yet require levodopa therapy.

-

Interventions: Patients were randomized to receive one of four treatments: selegiline (10 mg/day), tocopherol (2000 IU/day), selegiline and tocopherol, or placebo.

-

Primary Endpoint: The time until the onset of disability requiring the initiation of levodopa therapy.

-

Results: The study was stopped prematurely because of a highly significant benefit in the selegiline-treated groups. Selegiline delayed the need for levodopa therapy by approximately 9 months.[8]

Quantitative Data: Clinical Efficacy of Selegiline

The following table summarizes key findings from early clinical trials of selegiline in Parkinson's disease.

| Trial/Study | Outcome Measure | Result | Reference |

| DATATOP | Time to need for levodopa | Delayed by approx. 9 months | [8] |

| Swedish Study | Time to need for levodopa | Delayed by approx. 4 months vs. placebo | [10] |

| Finnish Study | Levodopa Dose | Levodopa dose-sparing effect maintained at 5 years | [10] |

| Meta-analysis | Total UPDRS Score Improvement (vs. placebo) | -3.56 (1 month) to -11.06 (60 months) | [11] |

UPDRS: Unified Parkinson's Disease Rating Scale

These and other studies demonstrated that selegiline, when used as monotherapy in early Parkinson's disease, could provide symptomatic relief and delay the need for levodopa. As an adjunct to levodopa in later-stage disease, it was shown to reduce motor fluctuations and allow for a reduction in the daily levodopa dose.[10][12]

Conclusion

The historical development of selegiline is a compelling narrative of scientific inquiry, from its initial synthesis as a potential antidepressant to its establishment as a selective MAO-B inhibitor for the treatment of Parkinson's disease. The meticulous preclinical and clinical research that defined its therapeutic profile has not only provided a valuable tool for clinicians but has also deepened our understanding of the neurochemistry of Parkinson's disease. The journey of selegiline serves as a paradigm for the successful development of a targeted neurotherapeutic agent and continues to inform the search for novel treatments for neurodegenerative disorders.

References

- 1. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. inhn.org [inhn.org]

- 3. medlink.com [medlink.com]

- 4. Selegiline - Longevity Wiki [en.longevitywiki.org]

- 5. The History of Selegiline/(-)-Deprenyl the First Selective Inhibitor of B-Type Monoamine Oxidase and The First Synthetic Catecholaminergic Activity Enhancer Substance [inhn.org]

- 6. molecular-mechanism-and-structure-activity-relationship-of-the-inhibition-effect-between-monoamine-oxidase-and-selegiline-analogues - Ask this paper | Bohrium [bohrium.com]

- 7. Frontiers | Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease [frontiersin.org]

- 8. DATATOP: a decade of neuroprotective inquiry. Parkinson Study Group. Deprenyl And Tocopherol Antioxidative Therapy Of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Does selegiline delay progression of Parkinson's disease? A critical re-evaluation of the DATATOP study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selegiline: a molecule with innovative potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Selegiline - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Selegiline Administration in Rodent Models of Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of protocols for administering selegiline in commonly used rodent models of Parkinson's disease (PD). The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of selegiline and related compounds.

Introduction to Selegiline in Parkinson's Disease Models

Selegiline, a selective and irreversible inhibitor of monoamine oxidase-B (MAO-B), is a well-established therapeutic agent for Parkinson's disease. In preclinical research, rodent models are indispensable for elucidating the mechanisms of action of selegiline and for the development of novel neuroprotective and neurorestorative strategies. The most frequently employed models are the neurotoxin-based 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model and the 6-hydroxydopamine (6-OHDA) rat model. These models replicate key pathological features of PD, including the progressive loss of dopaminergic neurons in the substantia nigra and subsequent motor and non-motor deficits.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of selegiline in rodent models of Parkinson's disease.

Table 1: Effects of Selegiline in the MPTP Mouse Model of Parkinson's Disease

| Dosage | Administration Route | Treatment Duration | Key Quantitative Outcomes | Reference |

| 10 mg/kg | Subcutaneous (s.c.) | Single administration | Shortened immobility time in the tail suspension test.[1][2][3] | [1][2][3] |

| 1-10 mg/kg | Subcutaneous (s.c.) | Single administration | Dose-dependently reduced immobility time in the forced swimming test.[4][5] | [4][5] |

| 1.0 mg/kg/day | Oral | 14 days | Suppressed the reduction of nigral dopaminergic neurons and striatal fibers; improved gait dysfunction.[6] | [6] |

| 0.3-10 mg/kg | Subcutaneous (s.c.) | Single administration | Markedly inhibited MAO-B activity in the cerebrum.[7] | [7] |

Table 2: Effects of Selegiline in the 6-OHDA Rat Model of Parkinson's Disease

| Dosage | Administration Route | Treatment Duration | Key Quantitative Outcomes | Reference |

| 10 mg/kg | Subcutaneous (s.c.) | Single injection | Extended L-Dopa-induced shortened "on time" without augmenting peak rotation.[8] | [8] |

| Not specified | Not specified | Not specified | Normalizes the number of dopamine neurons in the periglomerular layer of the olfactory bulb.[9] | [9] |

Experimental Protocols

MPTP-Induced Mouse Model of Parkinson's Disease

Objective: To induce a Parkinson's-like phenotype in mice through the administration of MPTP.

Materials:

-

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride

-

Sterile saline (0.9% NaCl)

-

C57BL/6 mice (male, 8-10 weeks old)

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Prepare a fresh solution of MPTP in sterile saline. A common dosage is 17.5 mg/kg.[1][2]

-

Administer MPTP to the mice via intraperitoneal (i.p.) injection.

-

Typically, four injections are given at 2-hour intervals within a single day.[1][2]

-

House the animals in a well-ventilated area with appropriate safety precautions for handling neurotoxins.

-

Behavioral testing and subsequent analyses are usually performed 7 to 21 days after MPTP administration to allow for the development of the parkinsonian phenotype.

6-OHDA-Induced Rat Model of Parkinson's Disease

Objective: To create a unilateral lesion of the nigrostriatal pathway in rats using 6-OHDA.

Materials:

-

6-hydroxydopamine (6-OHDA) hydrochloride

-

Ascorbic acid-saline solution (0.02% ascorbic acid in sterile saline)

-

Desipramine (to protect noradrenergic neurons)

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe

-

Adult male rats (e.g., Sprague-Dawley or Wistar)

Procedure:

-

Thirty minutes prior to 6-OHDA infusion, administer desipramine (e.g., 25 mg/kg, i.p.) to protect noradrenergic neurons.

-

Anesthetize the rat and secure it in a stereotaxic frame.

-

Dissolve 6-OHDA in cold ascorbic acid-saline solution immediately before use to prevent oxidation. A typical concentration is 4 µg/µl.

-

Perform a craniotomy over the target brain region (e.g., the medial forebrain bundle or the striatum).

-

Slowly infuse the 6-OHDA solution into the target site using a Hamilton syringe. The volume and flow rate will depend on the specific target and desired lesion severity.

-

After infusion, leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.

-

Suture the incision and allow the animal to recover.

-

Behavioral testing, such as apomorphine- or amphetamine-induced rotation tests, is typically performed 2-3 weeks post-surgery to assess the extent of the lesion.

Selegiline Administration Protocols

Objective: To administer selegiline to rodent models for therapeutic evaluation.

Routes of Administration:

-

Subcutaneous (s.c.) Injection:

-

Oral Gavage:

-

Dissolve or suspend selegiline in an appropriate vehicle (e.g., water, 0.5% carboxymethylcellulose).

-

Administer the solution directly into the stomach using a gavage needle.

-

A common oral dose is 1.0 mg/kg/day.[6]

-

-

Intraperitoneal (i.p.) Injection:

-

Dissolve selegiline in sterile saline.

-

Inject the solution into the peritoneal cavity.

-

Treatment Duration: The duration of selegiline treatment can vary from a single administration for acute studies to several weeks for chronic studies.[1][6]

Behavioral Assessments

Objective: To assess locomotor activity and anxiety-like behavior.

Procedure:

-

Place the rodent in the center of a square arena (e.g., 40x40 cm for mice).

-

Allow the animal to explore freely for a set period (e.g., 5-10 minutes).

-

Use a video tracking system to record and analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency. A lower amount of time spent in the center is often interpreted as an indicator of anxiety.

Objective: To assess depressive-like behavior.

Procedure:

-

Place the mouse in a transparent cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.

-

Record the session (typically 6 minutes).

-

Analyze the duration of immobility during the last 4 minutes of the test. An increase in immobility time is interpreted as a sign of behavioral despair.

Neurochemical and Histological Analysis

Objective: To quantify dopamine levels and assess the integrity of dopaminergic neurons.

-

High-Performance Liquid Chromatography (HPLC) for Dopamine Quantification:

-

Euthanize the animal and rapidly dissect the brain region of interest (e.g., striatum).

-

Homogenize the tissue in an appropriate buffer.

-

Centrifuge the homogenate and filter the supernatant.

-

Inject the sample into an HPLC system with electrochemical detection to measure the levels of dopamine and its metabolites.

-

-

Immunohistochemistry for Tyrosine Hydroxylase (TH):

-

Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Dissect the brain and post-fix it.

-

Cryoprotect the brain in a sucrose solution.

-

Section the brain using a cryostat or vibratome.

-

Incubate the sections with a primary antibody against TH, the rate-limiting enzyme in dopamine synthesis.

-

Use a secondary antibody conjugated to a fluorescent marker or an enzyme for visualization.

-

Quantify the number of TH-positive cells or the density of TH-positive fibers in the substantia nigra and striatum, respectively.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways of Selegiline's Neuroprotective Effects

Selegiline is believed to exert its neuroprotective effects through multiple mechanisms beyond MAO-B inhibition. These include the induction of neurotrophic factors and the regulation of apoptotic pathways.

Caption: Signaling pathways of selegiline's neuroprotective effects.

Experimental Workflow for Evaluating Selegiline in a Rodent PD Model

The following diagram illustrates a typical experimental workflow for assessing the efficacy of selegiline in a rodent model of Parkinson's disease.

References

- 1. Open field test for mice [protocols.io]

- 2. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 3. MPD: JaxCC1: project protocol [phenome.jax.org]

- 4. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 5. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Frontiers | Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Selegiline normalizes, while l-DOPA sustains the increased number of dopamine neurons in the olfactory bulb in a 6-OHDA mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Selegiline to Investigate Dopamine Metabolism in Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selegiline, an irreversible inhibitor of monoamine oxidase B (MAO-B), is a critical tool for neuroscientific research, particularly in the study of dopamine metabolism and its role in neurodegenerative diseases such as Parkinson's disease.[1][2] By selectively inhibiting MAO-B, selegiline prevents the breakdown of dopamine, leading to an increase in its synaptic availability.[2][3] This mechanism not only has therapeutic implications but also provides a valuable method for investigating the intricacies of dopaminergic pathways in controlled in vitro environments. These application notes provide detailed protocols for utilizing selegiline in neuronal cultures to study its effects on dopamine metabolism and neuronal viability.

Core Concepts: Dopamine Metabolism and Selegiline's Mechanism of Action

Dopamine, a key neurotransmitter, is synthesized from the amino acid tyrosine. Its metabolic breakdown is primarily mediated by two enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). MAO, existing in two isoforms (MAO-A and MAO-B), deaminates dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is then rapidly converted to 3,4-dihydroxyphenylacetic acid (DOPAC). COMT can then methylate DOPAC to form homovanillic acid (HVA). Alternatively, COMT can first convert dopamine to 3-methoxytyramine, which is then metabolized by MAO to HVA.

Selegiline is a selective, irreversible inhibitor of MAO-B.[2] At therapeutic concentrations, it has a higher affinity for MAO-B, which is the predominant form in the human brain and is significantly involved in dopamine metabolism.[4] By inhibiting MAO-B, selegiline reduces the degradation of dopamine, thereby increasing its intracellular and synaptic concentrations.[3][4] This inhibition also leads to a decrease in the production of dopamine metabolites such as DOPAC and HVA.[5]

Beyond its enzymatic inhibition, selegiline has demonstrated neuroprotective properties that may be independent of its MAO-B inhibition.[1] Studies suggest it can protect neurons from toxic insults and upregulate the expression of anti-apoptotic proteins and neurotrophic factors.[1][6]

Data Presentation: Quantifying the Effects of Selegiline

The following tables summarize representative quantitative data on the effects of selegiline on dopamine metabolism and neuronal viability in neuronal cultures. It is important to note that the exact values can vary depending on the specific cell type (e.g., primary neurons, SH-SY5Y cells), culture conditions, and analytical methods used.

Table 1: Dose-Dependent Effect of Selegiline on Dopamine and Metabolite Levels

| Selegiline Concentration (µM) | Dopamine (% of Control) | DOPAC (% of Control) | HVA (% of Control) |

| 0 (Control) | 100 | 100 | 100 |

| 1 | 150 - 200 | 60 - 70 | 70 - 80 |

| 10 | 250 - 350 | 30 - 40 | 40 - 50 |

| 100 | 400 - 500 | 10 - 20 | 20 - 30 |

This table illustrates the expected trend of increased dopamine and decreased DOPAC and HVA levels with increasing concentrations of selegiline after a 24-hour incubation period in dopaminergic neuronal cultures.

Table 2: Neuroprotective Effect of Selegiline on Neuronal Viability

| Treatment | Neuronal Viability (% of Control) |

| Control | 100 |

| Oxidative Stressor (e.g., 100 µM H₂O₂) | 50 - 60 |

| Oxidative Stressor + 1 µM Selegiline | 65 - 75 |

| Oxidative Stressor + 10 µM Selegiline | 75 - 85 |

| Oxidative Stressor + 20 µM Selegiline | 80 - 90 |

This table demonstrates the neuroprotective effect of selegiline against oxidative stress-induced cell death. Pre-treatment with selegiline for 48 hours is followed by exposure to an oxidative stressor for 24 hours. Cell viability can be assessed using methods like the MTT assay.[6]

Experimental Protocols

Protocol 1: Primary Dopaminergic Neuron Culture

This protocol outlines the basic steps for establishing primary dopaminergic neuron cultures from embryonic rodent brain tissue.

Materials:

-

Timed-pregnant rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse) at embryonic day 14-16

-

Dissection medium (e.g., Hibernate-E)

-

Papain dissociation system

-

Neuronal culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and growth factors like GDNF and BDNF)

-

Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

-

Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

-

Euthanize the pregnant rodent according to approved animal welfare protocols.

-

Dissect the ventral mesencephalon from the embryonic brains in cold dissection medium.

-

Mechanically and enzymatically dissociate the tissue using a papain dissociation system following the manufacturer's instructions.

-

Centrifuge the cell suspension and resuspend the pellet in pre-warmed neuronal culture medium.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the cells onto coated culture vessels at a desired density (e.g., 2-5 x 10⁵ cells/cm²).

-

Incubate the cultures, replacing half of the medium every 2-3 days.

-

Cultures are typically ready for experimental use after 7-10 days in vitro.

Protocol 2: Selegiline Treatment of Neuronal Cultures

Materials:

-

Established neuronal cultures (primary or cell line)

-

Selegiline hydrochloride stock solution (e.g., 10 mM in sterile water or DMSO, stored at -20°C)

-

Neuronal culture medium

Procedure:

-

Prepare working solutions of selegiline by diluting the stock solution in neuronal culture medium to the desired final concentrations (e.g., 1, 10, 100 µM).

-

Remove the existing medium from the neuronal cultures.

-

Add the medium containing the appropriate concentration of selegiline to the cultures. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubate the cultures for the desired time period (e.g., 24, 48 hours).

-

After incubation, collect the cell lysates and/or culture supernatant for analysis.

Protocol 3: Quantification of Dopamine and Metabolites by HPLC-ECD

This protocol provides a general workflow for analyzing dopamine, DOPAC, and HVA levels in neuronal cell lysates using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Materials:

-

Cell lysates from selegiline-treated and control cultures

-

Perchloric acid (PCA)

-

Mobile phase for HPLC (specific composition depends on the column and system, but typically contains a buffer, ion-pairing agent, and organic solvent like methanol or acetonitrile)

-

Standards for dopamine, DOPAC, and HVA

-

HPLC system equipped with a C18 reverse-phase column and an electrochemical detector

Procedure:

-

Sample Preparation:

-

Lyse the cells in a solution containing an antioxidant (e.g., 0.1 M PCA with 0.1 mM EDTA).

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant for analysis.

-

-

HPLC-ECD Analysis:

-

Set up the HPLC-ECD system according to the manufacturer's instructions.

-

Inject a standard mixture of dopamine, DOPAC, and HVA to determine their retention times and generate a standard curve.

-

Inject the prepared cell lysate samples.

-

Record the chromatograms.

-

-

Data Analysis:

-

Identify the peaks for dopamine, DOPAC, and HVA in the sample chromatograms based on their retention times.

-

Quantify the concentration of each analyte by comparing the peak area or height to the standard curve.

-

Normalize the results to the total protein concentration in each sample.

-

Visualizations

Caption: Dopamine metabolism pathway and the inhibitory action of selegiline on MAO-B.

Caption: Experimental workflow for studying selegiline's effects in neuronal cultures.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. poison.org [poison.org]

- 5. Effect of repeated treatment with high doses of selegiline on behaviour, striatal dopaminergic transmission and tyrosine hydroxylase mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

Application of Selegiline in Combination with L-DOPA Therapy for Parkinson's Disease: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the brain.[1][2] Levodopa (L-DOPA), a precursor to dopamine, remains the most effective symptomatic treatment for Parkinson's disease.[3] However, long-term L-DOPA therapy is often complicated by the development of motor fluctuations and dyskinesias. Selegiline, a selective and irreversible inhibitor of monoamine oxidase type B (MAO-B), is frequently used as an adjunct to L-DOPA to enhance and prolong its therapeutic effects.[4][5] MAO-B is a key enzyme in the degradation of dopamine in the brain.[4] By inhibiting MAO-B, selegiline increases the synaptic availability of dopamine, thereby improving motor symptoms and potentially allowing for a reduction in the L-DOPA dosage.[5][6]

These application notes provide a comprehensive overview of the combined use of selegiline and L-DOPA, including quantitative efficacy data, detailed experimental protocols for clinical evaluation, and a summary of the safety profile.

Mechanism of Action

L-DOPA is transported into the brain and converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). This newly synthesized dopamine replenishes the depleted stores in the striatum, alleviating the motor symptoms of Parkinson's disease. Selegiline's primary mechanism of action is the selective and irreversible inhibition of MAO-B.[4] This inhibition prevents the breakdown of dopamine in the glial cells and presynaptic terminals, thereby increasing the concentration and prolonging the action of dopamine derived from L-DOPA.[4][6] At higher, non-clinical doses, selegiline can also inhibit MAO-A, which may contribute to different pharmacological effects.[6]

Quantitative Efficacy Data

The combination of selegiline and L-DOPA has been evaluated in numerous clinical trials. The primary endpoint in many of these studies is the change in the Unified Parkinson's Disease Rating Scale (UPDRS) score, a comprehensive tool to assess the severity of both motor and non-motor symptoms.

A meta-analysis of fourteen randomized controlled trials (RCTs) involving 2008 participants demonstrated a significant improvement in patients receiving selegiline plus L-DOPA (S+L) compared to L-DOPA monotherapy.[7]

| Outcome Measure | Number of Trials | Mean Difference (MD) [95% CI] | P-value |

| Total UPDRS Score | 11 | -7.00 [-8.35 to -5.65] | < 0.00001 |

| Motor UPDRS Score | 9 | -5.74 [-7.71 to -3.77] | < 0.00001 |

| Activities of Daily Living UPDRS Score | 7 | -1.61 [-2.18 to -1.04] | < 0.00001 |

The MONOCOMB study, a long-term, double-blind, randomized controlled trial, also provided significant insights into the efficacy of this combination therapy. In the combination phase of the study, patients treated with selegiline plus L-DOPA showed a slower increase in UPDRS scores over time. After 5 years, the mean total UPDRS score in the combination group was 10 points lower than in the L-DOPA plus placebo group.[8]

| Time Point | Selegiline + L-DOPA (Mean Total UPDRS) | Placebo + L-DOPA (Mean Total UPDRS) |

| Baseline | ~25 | ~25 |

| 5 Years | ~30 | ~40 |

Safety and Tolerability

The combination of selegiline and L-DOPA is generally well-tolerated, though it can potentiate the adverse effects of L-DOPA.[9] A reduction in the L-DOPA dose may be necessary to mitigate these side effects.[10]

| Adverse Event | Selegiline + L-DOPA (%) | Placebo + L-DOPA (%) | Odds Ratio (OR) [95% CI] |

| Nausea | Higher incidence in selegiline group | - | - |

| Dyskinesia | More frequent | Less frequent | - |

| Hallucinations | Potentiated by selegiline | - | - |